1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is characterized by a cyclobutanecarbonyl group attached to a 4,4-dimethylpyrrolidin-3-amine structure. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine involves several steps. One common synthetic route includes the reaction of cyclobutanecarbonyl chloride with 4,4-dimethylpyrrolidin-3-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces secondary or tertiary amines.
Scientific Research Applications
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine can be compared with other similar compounds, such as:
1-Ethyl-4,4-dimethylpyrrolidin-3-amine: This compound has a similar pyrrolidine structure but with an ethyl group instead of a cyclobutanecarbonyl group.
Pyrrolidine derivatives: Various pyrrolidine derivatives are used in drug discovery and development due to their versatile biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(4-amino-3,3-dimethylpyrrolidin-1-yl)-cyclobutylmethanone |
InChI |
InChI=1S/C11H20N2O/c1-11(2)7-13(6-9(11)12)10(14)8-4-3-5-8/h8-9H,3-7,12H2,1-2H3 |
InChI Key |
VKLDPTKNZSLUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1N)C(=O)C2CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.